1-(3-Chlorofuran-2-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5ClO2 |
|---|---|
Molecular Weight |
144.55 g/mol |
IUPAC Name |
1-(3-chlorofuran-2-yl)ethanone |
InChI |
InChI=1S/C6H5ClO2/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3 |
InChI Key |
JPBHBYXIRVPJBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CO1)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 3 Chlorofuran 2 Yl Ethanone and Its Derivatives
Direct Synthesis Approaches to 1-(3-Chlorofuran-2-yl)ethanone
Direct synthesis of this compound involves the strategic formation of the 3-chlorofuran (B3190982) core and the subsequent introduction of the ethanone (B97240) moiety.
Precursor-Based Synthetic Routes to the 3-Chlorofuran Core
The construction of the furan (B31954) ring itself is a fundamental aspect of synthesizing furan derivatives. researchgate.net Several strategies exist for forming the furan nucleus, which can then be functionalized. Common methods include the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and the Feist-Benary synthesis. mdpi.com
For the synthesis of chlorinated furans, a key precursor is often a readily available furan derivative that can undergo regioselective chlorination. For instance, furan-2-carboxylic acid can be chlorinated at the 4-position using reagents like N-chlorosuccinimide (NCS), thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅). smolecule.com The electron-withdrawing nature of the carboxylic acid group at the C-2 position directs electrophilic substitution to the C-4 and C-5 positions. smolecule.com While this provides a route to 4-chlorofuran derivatives, obtaining the 3-chloro substitution pattern requires a different strategic approach. The presence of halogenated furans, such as 3-chlorofuran, has been noted in environmental samples, suggesting natural or industrial formation pathways, though these are not synthetic routes. grafiati.com
A potential, though less direct, route to a 3-substituted furan could involve the opening of an oxidized phenolic ring followed by the formation of a five-membered ring through intramolecular nucleophilic addition. rsc.org This novel pathway has been proposed to explain the formation of furan-like disinfection byproducts. rsc.org
Introduction and Functionalization of the Ethanone Moiety at C-2 of the Furan Ring
The introduction of an ethanone (acetyl) group at the C-2 position of a furan ring is a common transformation. This can be achieved through Friedel-Crafts acylation of a pre-formed 3-chlorofuran. However, the inherent electronic properties of the furan ring, particularly the higher reactivity of the C2 and C5 positions, make direct functionalization a viable strategy. researchgate.netnih.gov
For a pre-existing 3-chlorofuran, acylation would likely proceed at the C2 or C5 position. The directing effects of the chloro group at C3 would influence the regioselectivity of this reaction. Alternatively, methods involving metal-catalyzed cross-coupling reactions or functional group interconversions can be employed. For instance, a 2-furoic acid derivative could be converted to the corresponding ketone.
A different approach involves constructing the furan ring with the acetyl group already in place. For example, a tandem Mannich addition–palladium-catalyzed ring-closing reaction of 4-chloroacetoacetate esters can yield highly functionalized 3(2H)-furanones, which could potentially be converted to the desired furan. beilstein-journals.org Similarly, the reaction of pentane-2,4-dione with allyl bromide can produce 1-(2,5-dimethylfuran-3-yl)ethanone, demonstrating a method where the acetyl group is incorporated during ring formation. mdpi.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.
In palladium-catalyzed syntheses of functionalized furans, the choice of solvent has been shown to be critical, with dioxane often providing high yields. mdpi.com For instance, the synthesis of 1-(2,5-dimethylfuran-3-yl)ethanone from pentane-2,4-dione and allyl bromide achieved a 71% yield, highlighting the efficiency of this palladium-catalyzed approach. mdpi.com
For chlorination reactions, the choice of chlorinating agent significantly impacts selectivity. N-chlorosuccinimide (NCS) is often preferred for its mildness and high regioselectivity in electrophilic aromatic substitutions. smolecule.com For example, chlorination of furan-2-carboxylic acid with NCS in acetic acid at 25°C can achieve over 90% selectivity for the 4-position, whereas thionyl chloride requires higher temperatures and gives lower selectivity. smolecule.com
| Reagent | Temperature (°C) | Selectivity (%) for 4-position | Yield (%) |
| N-Chlorosuccinimide | 25 | 92 | 85 |
| Thionyl Chloride | 70 | 78 | 88 |
| Phosphorus Pentachloride | 80 | 65 | 82 |
| Table 1: Comparison of Chlorinating Agents for Furan-2-Carboxylic Acid. smolecule.com |
Synthesis of Analogues and Complex Structures Incorporating the 3-Chlorofuran-2-yl Moiety
The 3-chlorofuran-2-yl moiety can be incorporated into more complex molecular architectures, including furanones and other heterocyclic systems.
Strategies for Furanone Ring Construction
Furanones, or butenolides, are an important class of heterocyclic compounds found in many natural products. researchgate.net Synthetic strategies for furanone ring construction are well-developed.
One approach involves the oxidation of furans. For example, the oxidation of furan-2-carbaldehyde (furfural) with a mixture of hydrogen peroxide and acetic acid can yield γ-crotonolactone (2(5H)-furanone). researchgate.net Another strategy is ring-closing metathesis, which has been used to produce 3-substituted and 3,4-disubstituted 2(5H)-furanones. researchgate.net
Palladium-catalyzed methodologies are also prominent in furanone synthesis. A tandem approach involving a Mannich addition followed by a palladium-catalyzed ring closure of 4-chloroacetoacetate esters with imines provides a facile route to 4-substituted-3(2H)-furanones. beilstein-journals.org
Enzyme-catalyzed reactions offer a green chemistry approach. For instance, the FAD-dependent monooxygenase LfnO1 has been shown to convert α-pyrone substrates into furanone products through a ring contraction mechanism. figshare.com
Side-Chain Modifications and Elaborations of the Ethanone Group
The ethanone group on the furan ring serves as a versatile handle for further chemical modifications. The carbonyl group can undergo a wide range of reactions to create diverse analogues.
For example, the ethanone side chain can be elongated. Treatment of a furanone with an organometallic reagent like allylmagnesium bromide can add an allyl group to the carbonyl carbon. mdpi.com Subsequent alkylation reactions can further modify the side chain. mdpi.com
The ethanone moiety can also be used to construct other heterocyclic rings. For instance, 1-(1-benzofuran-2-yl)ethanone can be reacted with phenyl hydrazine (B178648) to form a hydrazone, which can then undergo Vilsmeier-Haack reaction conditions (phosphorus oxychloride and dimethylformamide) to yield a pyrazole-4-carboxyaldehyde. mdpi.com This demonstrates how the ethanone group can be a key building block for more complex heterocyclic systems.
Furthermore, the acetyl group can be a precursor for other functional groups. For example, in the synthesis of fluorinated analogues for PET imaging, a related compound, 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole, was brominated at the methyl group using N-bromosuccinimide (NBS) and then converted to the fluoromethyl derivative. nih.gov This illustrates how the methyl of the acetyl group can be functionalized.
Stereoselective Synthesis of Furanone Derivatives
The stereoselective synthesis of furanone derivatives is critical for accessing specific enantiomers or diastereomers, which is often a requirement for biologically active molecules. While direct literature on the stereoselective synthesis of this compound is not extensively detailed, methodologies applied to analogous furanoside and furanone structures provide significant insights.
A key strategy involves the catalytic stereoselective α-aminomethylation of furanoside C5'-aldehyde derivatives, which allows for the direct creation of C4'-functionalized furanosides with a tetrasubstituted stereocenter. This amine-catalyzed reaction can produce both D- and L-ribose derivatives in high yields (67-94%) and with excellent diastereomeric ratios (up to >20:1 dr). diva-portal.org Another approach is the TiCl₄–Bu₃N-mediated one-pot condensation of ketones with α,α-dimethoxyketones, which sequentially undergoes an aldol (B89426) addition and furanone formation to yield trialkylsubstituted 2(5H)-furanones. rsc.org This method has been successfully applied to the synthesis of natural products like (R)-mintlactone. rsc.org
Furthermore, the development of protocols for bicyclic lactones, which are structurally related to furanones, showcases high levels of stereoselectivity. Annelation protocols using reagents like K-Selectride and Wilkinson's catalyst have been shown to produce bicyclic lactones with complete stereoselectivity. sapub.org The use of chiral phosphoric acids has also emerged as a powerful tool in asymmetric catalysis, enabling the enantioselective synthesis of various axially chiral compounds, a strategy that could be adapted for complex furanone derivatives. beilstein-journals.org Ultrasound has also been employed to promote the stereoselective synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one chalcone (B49325) derivatives, demonstrating that physical methods can also influence stereochemical outcomes. scielo.org.za
Catalytic Approaches in this compound Synthesis and Derivatization
Catalysis is fundamental to modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. Both homogeneous and heterogeneous catalysis have been extensively applied to the synthesis of furan derivatives.
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides high activity and selectivity at mild conditions. unibo.it Organometallic complexes are prominent homogeneous catalysts used for the transformation of biomass-derived furanics into valuable chemicals. mdpi.com For instance, a combination of Cu(NO₃)₂ and VOSO₄ has been used as a homogeneous catalytic system to oxidize 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-diformylfuran (DFF) with good yields under mild conditions. unibo.itrsc.org This highlights the potential for selective oxidation of furanic aldehydes. Similarly, iron(III) chloride (FeCl₃) has been used to catalyze the one-pot conversion of fructose (B13574) to ethyl methoxymethyl furan (EMF), achieving a 91% yield. mdpi.com
More complex multi-catalytic systems operating in a single vessel can build molecular complexity sequentially. chemrxiv.org A hybrid approach combining homogeneous and heterogeneous catalysts has been developed for the synthesis of 5-aminomethyl-2-furancarboxylic acid (AMFC) from HMF, where a homogeneous VOSO₄/Cu(NO₃)₂ complex catalyzes the initial oxidation. rsc.org This relay strategy achieved an impressive isolated yield of up to 92%. rsc.org
Heterogeneous Catalysis (e.g., Nanocatalysts)
Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and reusability, aligning with the principles of sustainable chemistry. frontiersin.org Various solid catalysts have been developed for the synthesis and transformation of furan derivatives.
Metal-Organic Frameworks (MOFs) have been employed as heterogeneous photocatalysts for the selective transformation of bio-based furans into C4 chemicals like 5-hydroxy-2(5H)-furanone (HFO) and succinic anhydride (B1165640). acs.org For example, using an Hf-TCPP photocatalyst, a 99.0% conversion with 95.6% selectivity for succinic anhydride was achieved. acs.org These catalysts also demonstrated stability and reusability. acs.org
Nanocatalysts are particularly promising due to their high surface area and unique catalytic properties. Graphene-oxide-based nanocatalysts, such as a GO/H₂L-Pd composite, have been shown to effectively catalyze the one-pot, three-component synthesis of furan derivatives with high yields and good reusability. researchgate.net Similarly, tetramethylguanidine-functionalized silica-coated iron oxide magnetic nanoparticles (Fe₃O₄-TMG) have been used for the one-pot synthesis of furanone derivatives. scispace.com The magnetic nature of these nanoparticles allows for easy separation from the reaction mixture using an external magnet. scispace.com Other examples include a bimetallic CuMoO₄ catalyst for the selective oxidation of furfural (B47365) to 2(5H)-furanone (66% yield) and a novel α-Fe₂O₃@MoS₂@Ni magnetic nanocatalyst used for preparing heterocyclic hybrids. figshare.comgrowingscience.com
| Catalyst | Reaction Type | Substrate | Product | Yield | Reference |
|---|---|---|---|---|---|
| Hf-TCPP (MOF) | Photocatalytic Oxidation | Furoic Acid | Succinic Anhydride | 95.6% Selectivity | acs.org |
| CuMoO₄ | Selective Oxidation | Furfural | 2(5H)-Furanone | 66% | figshare.com |
| GO/H₂L-Pd | Three-Component Reaction | Aromatic aldehydes, etc. | Furan derivatives | High | researchgate.net |
| Fe₃O₄-TMG | Three-Component Reaction | Various | Furanone derivatives | 81–92% | scispace.com |
| α-Fe₂O₃@MoS₂@Ni | Condensation | Thiosemicarbazide, Isatine | Spiro-triazole hybrid | 95% | growingscience.com |
Green Chemistry Methodologies for Sustainable Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. acs.org For the synthesis of this compound and its derivatives, this involves the use of environmentally benign solvents, solvent-free conditions, and alternative energy sources.
Solvent-Free and Aqueous Media Reactions
Eliminating organic solvents is a primary goal of green chemistry. Solvent-free, or neat, reactions can lead to higher efficiency, easier product isolation, and reduced waste. A notable example is the synthesis of densely functionalized furans using triflic acid as a mediator under solvent-free conditions. rsc.orgresearchgate.net This domino reaction involves a Friedel–Crafts arylation followed by a dehydrative cyclization, affording the furan product in 94% yield. researchgate.net Other solvent-free methods include a catalyst-free, three-component condensation for synthesizing furan tricarbonitrile derivatives and an iodine-catalyzed cyclization of carbonyl substrates to form furans. rsc.orgchemrxiv.org
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of 3(2H)-furanones has been achieved via the cycloisomerization of allenic hydroxyketones in water without the need for expensive metal catalysts. organic-chemistry.org Biocatalytic methods, which are inherently green, often operate in aqueous media. For instance, the enantiopure synthesis of (S)-1-(benzofuran-2-yl)ethanol was achieved using a whole-cell biocatalyst in an aqueous medium, resulting in a 92% yield and >99.9% enantiomeric excess. researchgate.net The synthesis of chalcone linked-1,2,3-triazoles has also been performed in water using a cellulose-supported copper nanoparticle catalyst. nih.gov
Sonochemical and Microwave-Assisted Synthesis
Alternative energy sources like ultrasound (sonochemistry) and microwaves can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions. oatext.comnih.gov
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat, resulting in rapid and uniform heating. oatext.com This technique has been successfully applied to the synthesis of furanone and spiropyrimidone derivatives through one-pot multicomponent reactions. researchgate.net The key advantages include dramatically reduced reaction times, from hours to minutes, and improved yields. nih.gov
Spectroscopic Characterization Techniques for Advanced Structural Elucidation of 1 3 Chlorofuran 2 Yl Ethanone and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the deduction of the molecular skeleton and the spatial arrangement of atoms.
Proton (¹H) NMR for Proton Environment Analysis
Proton (¹H) NMR spectroscopy offers a detailed map of the hydrogen atoms within a molecule. For 1-(3-Chlorofuran-2-yl)ethanone, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the furan (B31954) ring and the acetyl group.
The furan ring protons, due to their distinct electronic environments, will appear as separate signals. The proton at the 5-position (H-5) is anticipated to resonate as a doublet, coupled to the proton at the 4-position (H-4). Similarly, H-4 will also appear as a doublet due to its coupling with H-5. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro and acetyl substituents. The methyl protons of the acetyl group are expected to appear as a sharp singlet, typically in the upfield region of the spectrum, as they have no adjacent protons to couple with.
Based on data from analogous furan derivatives, the predicted ¹H NMR chemical shifts for this compound are presented in the interactive table below.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | 7.0 - 7.5 | Doublet (d) | 2.0 - 3.0 |
| H-5 | 6.5 - 7.0 | Doublet (d) | 2.0 - 3.0 |
| -COCH₃ | 2.4 - 2.6 | Singlet (s) | N/A |
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the range of 185-195 ppm. The carbon atoms of the furan ring will resonate in the aromatic region, with their specific chemical shifts influenced by the positions of the chloro and acetyl substituents. The carbon atom bonded to the chlorine (C-3) will experience a downfield shift due to the electronegativity of chlorine. The methyl carbon of the acetyl group will appear at the most upfield region of the spectrum.
The predicted ¹³C NMR chemical shifts for this compound, based on analysis of similar compounds, are detailed in the following interactive table.
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 145 - 155 |
| C-3 | 115 - 125 |
| C-4 | 110 - 120 |
| C-5 | 140 - 150 |
| -C=O | 185 - 195 |
| -CH₃ | 25 - 30 |
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, advanced 2D NMR techniques are employed.
Correlation SpectroscopY (COSY) : This experiment identifies protons that are coupled to each other. For this compound, a cross-peak between the signals of H-4 and H-5 would be expected, confirming their adjacent relationship on the furan ring.
Heteronuclear Single Quantum Coherence (HSQC) : This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for C-4 and C-5 by correlating them to their attached protons, H-4 and H-5, respectively. The methyl protons would show a correlation to the methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, which allows for the determination of the elemental formula of this compound. The theoretical exact mass of C₆H₅ClO₂ can be calculated, and a close match with the experimentally determined mass would confirm the molecular formula. The presence of a chlorine atom would be evident from the isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak (M+).
Data Table: Predicted HRMS Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₆H₅ClO₂ |
| Theoretical Exact Mass [M]⁺ | 144.0005 |
| Theoretical Exact Mass [M+2]⁺ | 145.9976 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile compounds like this compound and for analyzing any volatile byproducts from its synthesis.
In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and polarity on a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each component serves as a chemical fingerprint. For this compound, the mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions. Common fragmentation pathways for such compounds include the loss of the acetyl group or the chlorine atom, leading to predictable fragment ions that help to confirm the structure. The presence of a single major peak in the gas chromatogram would indicate a high degree of purity.
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) for Complex Mixture Analysis
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a powerful analytical technique that combines the high-resolution separation capabilities of UPLC with the high mass accuracy and sensitivity of QTOF mass spectrometry. This method is particularly valuable for the analysis of complex mixtures, enabling the rapid identification and characterization of individual components, such as this compound and its related analogs or metabolites. nih.gov
In a typical UPLC-QTOF-MS analysis, the sample is first separated on a UPLC column, which provides superior resolution and speed compared to conventional HPLC. As the separated components elute from the column, they are ionized and introduced into the QTOF mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions with high accuracy, allowing for the determination of the elemental composition of the parent molecule and its fragments.
For this compound, QTOF-MS analysis would provide a high-resolution mass spectrum, yielding an accurate mass measurement of the molecular ion. This is critical for confirming the molecular formula, C₆H₅ClO₂. Furthermore, by employing tandem mass spectrometry (MS/MS), the molecular ion can be fragmented to produce a characteristic pattern of daughter ions. The fragmentation pathways of furan derivatives often involve cleavages of the substituent groups and opening of the furan ring. frontiersin.org Analysis of these fragmentation patterns provides definitive structural information, helping to distinguish between isomers and identify unknown analogs in a mixture.
Table 1: Predicted UPLC-QTOF-MS Fragmentation Data for this compound
| Ion | Proposed Structure/Fragment | Predicted m/z |
| [M+H]⁺ | Protonated Parent Molecule | 159.0000 |
| [M-CH₃]⁺ | Loss of a methyl radical | 143.9843 |
| [M-COCH₃]⁺ | Loss of the acetyl group | 115.9738 |
| [C₅H₂ClO]⁺ | Furan ring fragment after acetyl loss | 115.9738 |
| [C₄H₃O]⁺ | Furan ring fragment after loss of Cl and acetyl | 67.0178 |
| [CH₃CO]⁺ | Acetyl cation | 43.0184 |
Note: The m/z values are predicted based on the chemical formula and common fragmentation patterns. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in a molecule. rsc.org It operates on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. rsc.org An IR spectrum is a plot of this absorption, which provides a unique "fingerprint" of the molecule.
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. The most prominent peak would be from the carbonyl (C=O) stretching vibration of the ketone group. Other significant absorptions would include those from the C-O-C stretching of the furan ring, C-Cl stretching, and vibrations associated with the aromatic furan ring itself. Comparing the obtained spectrum with databases of known compounds, such as 2-acetylfuran, can aid in the structural confirmation. nist.gov
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretch | 1670-1690 | Strong |
| C=C (Furan Ring) | Stretch | 1550-1600 | Medium-Strong |
| C-H (Furan Ring) | Stretch | 3100-3150 | Medium |
| C-O-C (Ether in Furan) | Asymmetric Stretch | 1250-1280 | Strong |
| C-Cl (Chloroalkene) | Stretch | 700-800 | Medium-Strong |
| C-H (Methyl) | Asymmetric/Symmetric Stretch | 2900-3000 | Medium-Weak |
Other Advanced Spectroscopic and Analytical Methods
Beyond mass spectrometry and IR spectroscopy, other advanced methods provide complementary information for a comprehensive structural characterization of this compound.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that is often complementary to IR spectroscopy. chemicalpapers.com It detects the inelastic scattering of monochromatic light, providing information about the vibrational modes in a molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong signals in Raman spectra.
For this compound, Raman spectroscopy would be particularly useful for observing the symmetric breathing vibrations of the furan ring, which are often weak in the IR spectrum. globalresearchonline.net The C=C double bond stretching within the furan ring and the C=O stretch of the ketone group would also be observable. researchgate.net The combination of both IR and Raman data provides a more complete picture of the molecule's vibrational properties, enhancing the confidence in its structural assignment. nih.gov
Table 3: Predicted Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretch | 1665-1685 | Medium |
| Furan Ring | Ring Breathing / Symmetric Stretch | 1470-1500 | Strong |
| C=C (Furan Ring) | Stretch | 1550-1600 | Strong |
| C-H (Furan Ring) | Stretch | 3100-3150 | Medium |
| C-Cl | Stretch | 700-800 | Medium |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, chlorine, etc.) within a compound. This technique is crucial for verifying the empirical formula of a newly synthesized compound and serves as a primary indicator of its purity.
The process involves combusting a small, precisely weighed amount of the sample under controlled conditions. The resulting combustion products (e.g., CO₂, H₂O, HCl) are collected and measured, allowing for the calculation of the percentage composition of each element in the original sample. For this compound, the experimentally determined percentages of carbon, hydrogen, chlorine, and oxygen must align closely with the theoretical values calculated from its molecular formula, C₆H₅ClO₂. A significant deviation between the experimental and theoretical values would suggest the presence of impurities or an incorrect structural assignment.
Table 4: Elemental Analysis Data for this compound
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 49.85 |
| Hydrogen | H | 3.49 |
| Chlorine | Cl | 24.53 |
| Oxygen | O | 22.13 |
Calculated based on the molecular formula C₆H₅ClO₂ and a molecular weight of 144.56 g/mol .
Chemical Reactivity and Transformation Pathways of 1 3 Chlorofuran 2 Yl Ethanone
Nucleophilic Substitution Reactions on the Chlorinated Furan (B31954) Ring
The presence of a halogen atom on the furan ring renders 1-(3-Chlorofuran-2-yl)ethanone susceptible to nucleophilic substitution reactions, a common pathway for functionalizing furan derivatives chempap.org. These reactions are significantly influenced by the electronic effects of the substituents on the ring.
Reactivity at the C-3 Chlorine Atom
The chlorine atom at the C-3 position serves as a competent leaving group, enabling its displacement by a variety of nucleophiles. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The rate of this reaction is enhanced by the presence of the electron-withdrawing acetyl group at the C-2 position, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
A range of nucleophiles can be employed to displace the chloride, leading to a diverse array of substituted furan products. The general scheme for this transformation is presented below.
Table 1: Proposed Nucleophilic Substitution Reactions at C-3
| Nucleophile (Nu:) | Reagent Example | Proposed Product |
|---|---|---|
| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 1-(3-Methoxyfuran-2-yl)ethanone |
| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 1-(3-(Phenylthio)furan-2-yl)ethanone |
| Amine (R₂NH) | Piperidine | 1-(3-(Piperidin-1-yl)furan-2-yl)ethanone |
These transformations are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can facilitate the reaction between the charged nucleophile and the aromatic substrate.
Substitution Patterns at Other Furan Ring Positions
Direct nucleophilic substitution at other positions on the furan ring (C-4 or C-5) is generally not observed under standard SNAr conditions. This is because these positions lack a suitable leaving group. The reaction is highly regioselective, with the nucleophile preferentially attacking the carbon atom bearing the chlorine atom. Alternative mechanisms, such as those involving metallation followed by substitution, would be required to achieve functionalization at these other positions.
Electrophilic Aromatic Substitution Reactions of the Furan Moiety
The furan ring, being an electron-rich heterocycle, is generally reactive towards electrophiles. However, in this compound, the reactivity and orientation of electrophilic aromatic substitution (EAS) are controlled by the competing directing effects of the existing substituents.
The acetyl group at C-2 is a moderately deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects unizin.orglibretexts.org. It directs incoming electrophiles to the C-4 position. The chlorine atom at C-3 is a weakly deactivating, ortho, para-directing group unizin.orglibretexts.org. It directs incoming electrophiles to the C-5 position (para to the chlorine).
When considering the combined influence, the directing power of the substituents must be evaluated. The C-5 position is activated by the resonance-donating effect of the chlorine atom and is sterically more accessible. The C-4 position is deactivated by the acetyl group. Therefore, electrophilic substitution is predicted to occur preferentially at the C-5 position.
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile (E⁺) | Reagent(s) | Predicted Major Product |
|---|---|---|---|
| Nitration | Nitronium ion (NO₂⁺) | HNO₃ / H₂SO₄ | 1-(3-Chloro-5-nitrofuran-2-yl)ethanone |
| Halogenation | Bromonium ion (Br⁺) | Br₂ / FeBr₃ | 1-(5-Bromo-3-chlorofuran-2-yl)ethanone |
Reactions Involving the Ethanone (B97240) Carbonyl Group
The ethanone side chain provides a further site for chemical modification, with the carbonyl group undergoing a variety of characteristic reactions.
Condensation Reactions
The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions. A prominent example is the Claisen-Schmidt condensation, where the ketone reacts with an aromatic aldehyde that lacks α-protons, such as benzaldehyde, in the presence of a base like sodium hydroxide (B78521) wikipedia.orgcutm.ac.in. This reaction typically leads to the formation of an α,β-unsaturated ketone (a chalcone (B49325) analogue).
The reaction proceeds in two main steps: nucleophilic addition of the enolate to the aldehyde, followed by dehydration to yield the conjugated system youtube.com.
Table 3: Example of a Claisen-Schmidt Condensation Reaction
| Reactant 1 | Reactant 2 | Base | Product |
|---|
This reaction pathway is valuable for extending the carbon framework and synthesizing compounds with potential applications as synthetic intermediates.
Reduction and Oxidation Reactions
Reduction: The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose, as it does not affect the furan ring or the carbon-chlorine bond under standard conditions masterorganicchemistry.comlumenlearning.comyoutube.com. The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.
Table 4: Reduction of the Carbonyl Group
| Starting Material | Reducing Agent | Solvent | Product |
|---|
Oxidation: The oxidation of the methyl ketone group is more challenging. Strong oxidizing agents can potentially disrupt the furan ring. However, specific reactions like the haloform reaction (using iodine in the presence of a base) could convert the methyl ketone into a carboxylate, releasing iodoform (B1672029) as a byproduct. Another potential transformation is the Baeyer-Villiger oxidation, which would convert the ketone into an ester. This reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Table 5: Potential Oxidation Reactions of the Carbonyl Group
| Reaction Type | Reagent(s) | Potential Product |
|---|---|---|
| Haloform Reaction | I₂ / NaOH | 3-Chlorofuran-2-carboxylic acid |
The feasibility and selectivity of these oxidation reactions would depend heavily on the specific reaction conditions and the relative stability of the furan ring under those conditions.
Cycloaddition Reactions Involving the Furanone System
Cycloaddition reactions are powerful tools in organic synthesis for the construction of complex cyclic molecules. The furan ring can participate in several types of cycloadditions, acting as a diene or a dipolarophile.
Photochemical [2+2] cycloadditions involve the reaction of an excited state of one molecule with the ground state of another to form a four-membered ring. While specific studies on "this compound" are not available, the photochemical behavior of related furanones and enones suggests potential pathways. Under photochemical conditions, the furan ring can react with alkenes to yield cyclobutane (B1203170) derivatives. The regioselectivity and stereoselectivity of such reactions are often governed by the stability of the intermediate diradicals and steric factors.
For instance, the photochemical cycloaddition of 2(5H)-furanones with various olefins has been shown to produce cyclobutane adducts. The reaction proceeds via the excitation of the furanone, which then adds to the ground-state olefin. It is plausible that "this compound" could undergo similar reactions, with the acetyl and chloro substituents influencing the reaction's efficiency and selectivity.
Table 1: Representative Photochemical [2+2] Cycloadditions of Furanone Systems
| Furanone Derivative | Olefin | Product | Reference |
| (5R)-5-menthyloxy-2[5H]-furanone | Ethylene | Chiral cyclobutane derivative | documentsdelivered.com |
| 5-Methyl-2,3-dihydro-3-furanone | Various Olefins | Cyclobutane adducts | documentsdelivered.com |
Note: This table presents examples from related furanone systems to illustrate the potential reactivity, as direct data for this compound is not available.
1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. The furan ring in "this compound" can act as a dipolarophile, reacting with various 1,3-dipoles such as azides, nitrones, and nitrile oxides. wikipedia.orgslideshare.net The electron-withdrawing nature of the acetyl group at the C2 position is expected to enhance the dipolarophilic character of the furan double bonds.
These reactions are typically concerted and proceed with high stereospecificity. wikipedia.org The regioselectivity is controlled by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile. In the case of "this compound," the C4=C5 double bond is likely to be the more reactive site for cycloaddition due to the electronic influence of the acetyl group.
Table 2: Examples of 1,3-Dipolar Cycloadditions with Furan Derivatives
| Furan Derivative | 1,3-Dipole | Product Type | Reference |
| Generic Furan | Azide | Triazole derivative | youtube.com |
| Generic Furan | Nitrile Oxide | Isoxazole (B147169) derivative | youtube.com |
| Generic Furan | Nitrile Imine | Pyrazole (B372694) derivative | youtube.com |
Note: This table provides general examples of 1,3-dipolar cycloadditions with furans. The specific reactivity of this compound would depend on the specific 1,3-dipole and reaction conditions.
Ring-Opening and Ring-Transformation Reactions
The furan ring, particularly when substituted with electron-withdrawing groups, can be susceptible to nucleophilic attack, leading to ring-opening or ring-transformation reactions. The presence of the acetyl and chloro groups in "this compound" is anticipated to make the furan ring more electrophilic and thus more prone to such reactions.
Ring-opening can be initiated by various nucleophiles, such as amines or hydroxide ions. The initial attack can occur at either the C2 or C5 position, leading to different ring-opened intermediates. These intermediates can then undergo further reactions, such as recyclization to form new heterocyclic systems. For example, treatment of certain 2-acylfurans with bases can lead to rearrangement and the formation of different heterocyclic structures.
Ring-transformation reactions involve the conversion of the furan ring into a different heterocyclic or carbocyclic system. These transformations can be promoted by various reagents and conditions. For example, chiral glycidic esters have been shown to react with cysteamine (B1669678) or o-aminothiophenol via a stereoselective ring transformation to yield 1,4-thiazin-3-ones. rsc.org While this is a different system, it illustrates the principle of converting one heterocyclic ring into another. It is conceivable that under specific conditions, the furan ring of "this compound" could be transformed into other five- or six-membered heterocycles.
Table 3: Illustrative Ring-Opening/Transformation Reactions of Heterocycles
| Starting Material | Reagent(s) | Product Type | Key Transformation | Reference |
| N-alkylazetidine | Methyl chloroformate | Acyclic chlorinated compound | Ring-opening | bioorg.org |
| Chiral glycidic esters | Cysteamine | 2-(α-hydroxyalkyl)-1,4-thiazin-3-ones | Ring-transformation | rsc.org |
| 2-Hydroxychalcone derivatives | Acidic/Basic conditions | 3-Acylbenzofurans/3-Formylbenzofurans | Rearrangement and cyclization | nih.gov |
Note: This table shows examples of ring-opening and transformation reactions in other heterocyclic systems to provide a conceptual framework, as direct examples for this compound are not documented in the searched literature.
Mechanistic Investigations of Reactions Involving 1 3 Chlorofuran 2 Yl Ethanone
Elucidation of Reaction Pathways and Identification of Transient Intermediates
The chemical behavior of 1-(3-chlorofuran-2-yl)ethanone is dictated by the interplay of its furan (B31954) core, the electron-withdrawing acetyl group at the C2 position, and the electronegative chloro substituent at the C3 position. These features open up several potential reaction pathways, primarily cycloaddition reactions where the furan acts as a diene, and nucleophilic substitution reactions at the chlorinated carbon.
Cycloaddition Reactions: The furan ring can participate as the 4π-electron component in Diels-Alder or [4+2] cycloaddition reactions. wikipedia.orglibretexts.org The substitution pattern significantly influences this reactivity. The electron-withdrawing nature of the 2-acetyl group generally deactivates the furan diene towards normal-electron-demand Diels-Alder reactions. However, this electronic profile makes it a suitable candidate for inverse-electron-demand Diels-Alder reactions. Computational studies on analogous furan systems show that these reactions can proceed through either a concerted, single-step mechanism or a stepwise mechanism involving transient intermediates. pku.edu.cnacs.org
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C3 position, activated by the adjacent acetyl group, presents a site for nucleophilic substitution. byjus.comwikipedia.org This reaction would likely proceed through a stepwise SNAr mechanism. The pathway involves the initial attack of a nucleophile at the C3 carbon, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the furan ring, yielding the substituted product. The stability of the Meisenheimer complex, which is enhanced by the electron-withdrawing acetyl group, is a key factor for this pathway to be viable.
| Reaction Pathway | Plausible Intermediates | Key Structural Features |
| [4+2] Cycloaddition | Zwitterionic Intermediate, Diradical Intermediate | Furan as diene, involvement of π-electrons |
| Nucleophilic Substitution | Meisenheimer Complex (Anionic σ-adduct) | C-Cl bond cleavage, C-Nucleophile bond formation |
Kinetic Studies and Determination of Reaction Rate Coefficients
Kinetic studies are essential for distinguishing between proposed reaction mechanisms and quantifying the reactivity of this compound. By measuring reaction rates under various conditions (e.g., temperature, concentration, solvent), one can determine the rate law, activation parameters, and ultimately, the sequence of elementary steps.
For instance, a bimolecular nucleophilic substitution (SN2-type) reaction would exhibit second-order kinetics, with the rate dependent on the concentrations of both the furan substrate and the nucleophile. libretexts.org In contrast, a mechanism involving a slow, unimolecular rate-determining step would show first-order kinetics with respect to the substrate.
Experimental techniques such as laser flash photolysis coupled with laser-induced fluorescence (LIF) spectroscopy are powerful tools for measuring rate coefficients, particularly for fast reactions like those with radicals. acs.orgwhiterose.ac.uk Studies on the reaction of OH radicals with furan and its alkylated derivatives have used this method to determine rate coefficients over a wide range of temperatures and pressures. researchgate.net These studies often reveal a negative temperature dependence, indicating that addition reactions, which have low or no energy barrier, dominate over abstraction reactions at lower temperatures. acs.org
A hypothetical kinetic study of the reaction of this compound with a nucleophile (Nu⁻) could yield the data presented below, which would be used to determine the reaction order and the rate coefficient.
| [Substrate] (mol/L) | [Nu⁻] (mol/L) | Initial Rate (mol/L·s) |
| 0.10 | 0.10 | 1.2 x 10⁻⁵ |
| 0.20 | 0.10 | 2.4 x 10⁻⁵ |
| 0.10 | 0.20 | 2.4 x 10⁻⁵ |
Isotopic Labeling Studies (e.g., ¹³C-labeling) for Mechanistic Insights
Isotopic labeling is a powerful and unambiguous technique used to trace the fate of specific atoms throughout a chemical transformation, thereby providing definitive evidence for or against a proposed mechanism. ias.ac.in By replacing an atom (e.g., ¹²C) with its heavier isotope (e.g., ¹³C), its position in the products can be determined using techniques like mass spectrometry or NMR spectroscopy.
For reactions involving this compound, ¹³C-labeling could be employed to elucidate complex reaction pathways, such as rearrangements or cycloadditions. For example, consider a hypothetical cycloaddition reaction followed by a rearrangement. To verify the mechanism, one could synthesize the starting material with a ¹³C label at the carbonyl carbon of the acetyl group.
Hypothetical Labeling Experiment:
Synthesis: Prepare this compound with a ¹³C label specifically at the carbonyl carbon.
Reaction: Subject the labeled compound to the reaction conditions .
Analysis: Isolate the product and determine the location of the ¹³C label using ¹³C NMR spectroscopy.
If the reaction proceeds through a proposed pathway involving the migration of the acetyl group, the ¹³C label would be found at a different position in the product skeleton than predicted by an alternative mechanism where no such migration occurs. This approach was successfully used in the study of furan-2,3-dione rearrangements, where ¹⁷O-labeling confirmed a mechanism involving an intermediate with equivalent oxygen atoms. iaea.orgosti.gov
| Labeled Position (Reactant) | Expected Product Position (Pathway A) | Expected Product Position (Pathway B) |
| Acetyl Carbonyl (¹³C) | Carbonyl in Product Side-Chain | Ring Carbon in Product |
| Furan C5 (¹³C) | Unchanged in Adduct | Becomes Bridgehead Carbon |
This method provides a clear and powerful way to map atomic connectivity changes from reactant to product. researchgate.net
Transition State Analysis and Energy Profiles
Computational quantum chemistry provides indispensable tools for exploring reaction mechanisms at a molecular level. By mapping the potential energy surface (PES) of a reaction, we can identify stable reactants, products, and intermediates, as well as the high-energy transition states that connect them. researchgate.net
Transition State Theory: The transition state (TS) represents the highest energy point along the minimum energy reaction pathway—a first-order saddle point on the PES. scm.com Its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate.
Energy Profiles: A reaction energy profile (or reaction coordinate diagram) visually represents the energy changes as a reaction progresses. For reactions of this compound, DFT (Density Functional Theory) calculations can be used to compute the energy profiles for competing pathways, such as a concerted versus a stepwise Diels-Alder reaction. pku.edu.cn
A profile for a concerted [4+2] cycloaddition would show a single transition state connecting reactants and the cycloadduct. In contrast, a stepwise mechanism would feature two transition states with a stable or metastable intermediate between them. Computational studies on the Diels-Alder reactions of substituted furans have utilized the activation strain model to dissect the activation barrier into the energy required to distort the reactants into the transition-state geometry (strain energy) and the stabilizing interaction between the distorted reactants (interaction energy). This analysis helps explain how substituents influence reactivity and selectivity (e.g., endo/exo selectivity).
Below is an illustrative table of calculated activation energies for competing reaction channels.
| Reaction Pathway | Stereochemistry | Calculated Activation Energy (kcal/mol) |
| Concerted [4+2] Cycloaddition | endo | 25.5 |
| Concerted [4+2] Cycloaddition | exo | 26.8 |
| Stepwise [4+2] Cycloaddition (TS1) | N/A | 28.1 |
| Nucleophilic Substitution | N/A | 32.4 |
These theoretical calculations can predict that the concerted endo cycloaddition is the most kinetically favorable pathway, guiding experimental efforts and providing a detailed molecular-level picture of the reaction mechanism.
Computational Chemistry Approaches to 1 3 Chlorofuran 2 Yl Ethanone
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for the study of medium-sized organic molecules like 1-(3-Chlorofuran-2-yl)ethanone. DFT methods calculate the electronic structure of a molecule based on its electron density, providing a comprehensive understanding of its properties.
DFT calculations are instrumental in characterizing the electronic structure and bonding nature of this compound. By optimizing the molecular geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be determined with high precision. For instance, the introduction of a chlorine atom at the C3 position and an acetyl group at the C2 position of the furan (B31954) ring is expected to induce significant changes in the geometry compared to unsubstituted furan.
A critical aspect of the electronic structure analysis is the examination of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding the molecule's reactivity and electronic transitions. The HOMO is typically localized on the electron-rich furan ring, while the LUMO is expected to be distributed over the electron-withdrawing acetyl group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Natural Bond Orbital (NBO) analysis, another powerful tool often used in conjunction with DFT, can provide a detailed picture of the bonding interactions, including hyperconjugative effects and charge distribution within the molecule. This analysis helps in quantifying the electron-donating and electron-withdrawing effects of the substituents.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
Note: The values presented in this table are hypothetical and are intended to be representative of what would be expected from DFT calculations on this molecule.
One of the most practical applications of DFT is the prediction of spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds.
Infrared (IR) Spectroscopy: By calculating the harmonic vibrational frequencies, a theoretical IR spectrum of this compound can be generated. globalresearchonline.net This allows for the assignment of specific vibrational modes to the observed absorption bands in an experimental spectrum. Key vibrational modes for this molecule would include the C=O stretching of the acetyl group, C-Cl stretching, and various stretching and bending modes of the furan ring. Theoretical calculations can help to disentangle complex spectral regions and provide a more definitive structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is widely used to predict the ¹H and ¹³C NMR chemical shifts. globalresearchonline.netresearchgate.net These calculations can accurately reproduce experimental spectra and are particularly useful for assigning signals in complex molecules and for studying conformational effects on chemical shifts. The predicted chemical shifts for the protons and carbons in the furan ring and the acetyl group would be sensitive to the electronic environment created by the chloro and acetyl substituents.
Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound
| Spectroscopic Data | Predicted Value | Assignment |
|---|---|---|
| IR Frequency | ~1680 cm⁻¹ | C=O stretch (acetyl) |
| IR Frequency | ~750 cm⁻¹ | C-Cl stretch |
| ¹H NMR Chemical Shift | ~7.2 ppm | H5 (furan) |
| ¹H NMR Chemical Shift | ~6.5 ppm | H4 (furan) |
| ¹³C NMR Chemical Shift | ~185 ppm | C=O (acetyl) |
Note: The values in this table are illustrative and based on typical ranges for similar functional groups.
DFT is a powerful tool for predicting the reactivity of a molecule and for exploring the mechanisms of chemical reactions. By analyzing various reactivity descriptors derived from the electron density, such as the Fukui functions and the molecular electrostatic potential (MEP), the most probable sites for nucleophilic and electrophilic attack can be identified. mdpi.com
For this compound, the MEP would likely show a region of negative potential around the oxygen atom of the carbonyl group, indicating a site for electrophilic attack, and regions of positive potential around the carbonyl carbon and the furan ring protons.
Furthermore, DFT can be used to model reaction pathways, locate transition states, and calculate activation energies. This allows for a detailed understanding of reaction mechanisms, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the furan ring. The effect of the chlorine substituent on the reactivity of the furan ring in reactions such as Diels-Alder cycloadditions can also be computationally investigated. researchgate.netsemanticscholar.org
Molecular Modeling and Dynamics Simulations
While DFT provides a static picture of a molecule at its energy minimum, molecular modeling and dynamics simulations offer insights into its dynamic behavior and the influence of its environment.
This compound possesses conformational flexibility, primarily due to the rotation around the single bond connecting the acetyl group to the furan ring. Molecular mechanics or DFT-based potential energy surface scans can be employed to identify the most stable conformers and to determine the energy barriers for their interconversion. researchgate.net The relative populations of different conformers at a given temperature can then be estimated using Boltzmann statistics. Understanding the preferred conformation is crucial as it can significantly influence the molecule's reactivity and spectroscopic properties.
The reactivity of a molecule can be significantly influenced by the solvent in which a reaction is carried out. Computational methods can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the simulation. semanticscholar.orgdntb.gov.ua
Molecular dynamics (MD) simulations, in particular, provide a detailed atomistic view of the solute-solvent interactions and how they evolve over time. youtube.comresearchgate.net An MD simulation of this compound in a solvent like water or an organic solvent would reveal the structure of the solvation shell and could be used to calculate the free energy of solvation. By performing simulations of the molecule in different solvents, it is possible to predict how the solvent will affect its conformational equilibrium and the energy barriers of chemical reactions. nih.gov
In Silico Analysis of Reaction Mechanisms and Catalysis
Computational chemistry provides powerful tools for the in-depth investigation of reaction mechanisms and catalytic processes involving furan derivatives. Although specific computational studies on this compound are not extensively documented in publicly available literature, the principles and methodologies can be thoroughly illustrated by examining closely related furan compounds. Techniques such as Density Functional Theory (DFT) are instrumental in elucidating potential energy surfaces, identifying transition states, and calculating activation energies, thereby offering a microscopic view of reaction pathways.
Investigating Reaction Mechanisms of Acetylfurans
In silico analysis is crucial for understanding the intricate details of chemical reactions. For instance, theoretical studies on the reaction kinetics of 2-acetylfuran with hydroxyl radicals (OH) demonstrate the power of computational methods to map out complex reaction networks. acs.org By constructing potential energy surfaces using high-level theoretical calculations, researchers can identify the most favorable reaction channels. acs.org
In the case of 2-acetylfuran reacting with OH radicals, computational models have shown that OH-addition reactions and H-abstraction reactions are the primary pathways. acs.org The calculations can pinpoint which sites on the molecule are most susceptible to attack. For example, at lower temperatures, the addition of the OH radical to the C(2) and C(5) positions of the furan ring is the dominant reaction. acs.org As the temperature increases, H-abstraction from the acetyl group's methyl branch becomes the more prevalent mechanism. acs.org
These computational findings are summarized by calculating the energy barriers for each potential reaction step. Lower energy barriers indicate more kinetically favorable pathways.
Table 1: Calculated Energy Barriers for the Reaction of 2-Acetylfuran with OH Radicals
| Reaction Pathway | Transition State | Energy Barrier (kcal/mol) |
|---|---|---|
| OH addition to C(2) | TS8 | - |
| OH addition to C(5) | TS22 | - |
| H-abstraction from CH₃ | TS1 | - |
| C-O bond breaking | TS14 | 22.6 |
| Isomerization | TS16 | 15.9 |
Note: Specific energy barrier values for all transition states were not provided in the source material. Data is based on theoretical calculations at the CCSDT/CBS/M06-2x/cc-pVTZ level. acs.org
This level of detail allows for a comprehensive understanding of the reaction dynamics, which would be challenging to obtain through experimental means alone. The same theoretical approaches could be applied to this compound to understand how the chloro substituent influences its reactivity with various radical species or in other chemical transformations.
Computational Insights into Catalysis
Computational methods are also indispensable for studying catalytic processes, providing insights into how catalysts function to accelerate reactions and control selectivity. The synthesis and modification of furan derivatives often rely on catalysis, and in silico studies can help in the design and optimization of these catalysts.
Lewis-Acidic Zeolite Catalysis
One area where computational analysis has been particularly insightful is in the study of Diels-Alder reactions involving furans, which are important for the synthesis of a variety of complex organic molecules. The reaction of furan with dienophiles like methyl acrylate can be sluggish, but it is significantly accelerated by Lewis-acidic catalysts such as certain zeolites. researchgate.net
Computational studies using DFT have been employed to investigate the Diels-Alder reaction of furan and methyl acrylate in zeolites like Sn-BEA, Zr-BEA, and Hf-BEA. researchgate.net These simulations have shown that the zeolite catalysts enhance the electrophilicity of the methyl acrylate, which in turn lowers the activation energy of the reaction by approximately 12.5 kcal/mol compared to the uncatalyzed thermal reaction. researchgate.net This significant reduction in the activation barrier explains the observed catalytic effect.
Metal-Catalyzed Furan Synthesis
The synthesis of highly substituted furans can be achieved through metal-catalyzed reactions, and computational chemistry is key to understanding the mechanisms of these transformations. For example, the CuBr-catalyzed synthesis of substituted furans from 2-(1-alkynyl)-2-alken-1-ones has been studied using DFT. rsc.org These calculations help to elucidate the role of the catalyst and the effects of solvents and other additives on the reaction pathway. The limiting-rate energy barriers for the CuBr-catalyzed synthesis of highly substituted furans have been calculated to be in the range of 93.2 to 105.0 kJ/mol, depending on the specific DFT functional used. rsc.org
Another example is the catalytic conversion of furfural (B47365) to other valuable chemicals on metal surfaces. DFT calculations have been used to map the potential energy surface for the hydrodeoxygenation of furfural on a bimetallic NiCuCu(111) surface. nih.gov These studies can determine the most favorable reaction pathways and identify the rate-determining steps. For the formation of furan from furfural, the hydrogenation of a furanyl intermediate was identified as the rate-determining step. nih.gov
Table 2: Calculated Activation Barriers for Furfural Conversion on a NiCuCu(111) Surface
| Reaction Step | Product | Activation Barrier (eV) |
|---|---|---|
| R-CH₂O hydrogenation | R-CH₂OH | 1.13 |
| R-CH₂OH dissociation | R-CH₂ + OH | 1.57 |
Note: Data is based on periodic density functional theory calculations. nih.gov
These examples highlight how computational chemistry can provide detailed, quantitative insights into the mechanisms of catalyzed reactions involving furan derivatives. Similar in silico approaches could be invaluable in predicting the catalytic behavior for reactions involving this compound, guiding the selection of appropriate catalysts and reaction conditions to achieve desired chemical transformations.
Advanced Synthetic Applications of 1 3 Chlorofuran 2 Yl Ethanone in Complex Molecule Construction
Utilization as a Versatile Building Block in Heterocyclic Synthesis
The inherent reactivity of the carbonyl group and the chloro-substituted furan (B31954) ring in 1-(3-chlorofuran-2-yl)ethanone makes it an ideal precursor for the synthesis of a diverse range of heterocyclic compounds. The acetyl group can readily react with dinucleophiles to form five- or six-membered rings, while the chloro-substituent can participate in substitution or cross-coupling reactions, further expanding its synthetic utility.
Construction of Pyrazole (B372694) Derivatives
Pyrazole derivatives are a well-known class of nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological activities. nih.govchim.itmdpi.com The standard synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. scispace.comresearchgate.net While this compound is not a traditional 1,3-dicarbonyl compound, its structure provides a masked equivalent. The acetyl group and the adjacent C3 carbon of the furan ring can act as the two electrophilic centers required for pyrazole formation.
The proposed synthesis of 3-(3-chlorofuran-2-yl)pyrazole would involve the reaction of this compound with hydrazine hydrate. The initial step is the formation of a hydrazone at the acetyl group. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the C3 position of the furan ring, followed by elimination of water and aromatization, would yield the desired pyrazole derivative. The chloro-substituent at the 3-position of the furan ring is expected to remain intact under these conditions, providing a handle for further functionalization.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Hydrazine hydrate | 3-(3-Chlorofuran-2-yl)pyrazole | Condensation/Cyclization |
Synthesis of Isoxazole (B147169) Derivatives
Isoxazoles are another important class of five-membered heterocyclic compounds containing both nitrogen and oxygen atoms, and they are known for their diverse biological activities. nih.govchemeurope.comnih.gov The synthesis of isoxazoles commonly proceeds through the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.govmdpi.com Similar to the synthesis of pyrazoles, this compound can serve as a 1,3-dicarbonyl surrogate in the construction of isoxazole rings.
The reaction of this compound with hydroxylamine hydrochloride is anticipated to proceed via the formation of an oxime at the acetyl group. This is followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the C3 position of the furan ring. Subsequent dehydration would lead to the formation of the aromatic 3-(3-chlorofuran-2-yl)isoxazole. The regioselectivity of the cyclization is directed by the initial formation of the oxime at the more reactive acetyl carbonyl.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Hydroxylamine hydrochloride | 3-(3-Chlorofuran-2-yl)isoxazole | Condensation/Cyclization |
Formation of Oxadiazole Derivatives
1,3,4-Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms, and they are recognized for their thermal stability and wide range of pharmacological applications. mdpi.comnih.govorganic-chemistry.orgd-nb.infoptfarm.plmdpi.com A common synthetic route to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. mdpi.comnih.gov To utilize this compound in oxadiazole synthesis, it would first need to be converted into a suitable acyl hydrazide derivative.
One plausible pathway involves the conversion of the acetyl group of this compound to a carboxylic acid, for instance, through a haloform reaction. The resulting 3-chlorofuran-2-carboxylic acid can then be activated, for example, as an acid chloride or an ester, and reacted with a substituted hydrazine to form the corresponding acyl hydrazide. Subsequent cyclization, which can be promoted by various dehydrating agents such as phosphorus oxychloride or through oxidative methods, would yield the desired 2-aryl/alkyl-5-(3-chlorofuran-2-yl)-1,3,4-oxadiazole.
| Intermediate | Reagent | Product | Reaction Type |
| 3-Chlorofuran-2-carbonyl hydrazide | Acyl chloride/Carboxylic acid | 2-Substituted-5-(3-chlorofuran-2-yl)-1,3,4-oxadiazole | Cyclodehydration |
Access to Fused Furan Cores
The development of synthetic routes to fused heterocyclic systems is of great interest in medicinal chemistry as these scaffolds often exhibit enhanced biological activity. This compound can serve as a starting material for the construction of various fused furan cores, such as furo[2,3-c]pyrazoles, furo[3,2-c]isoxazoles, and furo[2,3-d]pyrimidines. nih.govrsc.orgnih.govnih.govrsc.orgresearchgate.netnih.govresearchgate.netscispace.comclockss.org
For instance, the synthesis of a furo[2,3-c]pyrazole derivative could be envisioned through a multi-step sequence starting from this compound. The acetyl group could be elaborated to introduce a suitable side chain containing a nucleophile. Subsequent intramolecular cyclization of this intermediate onto the furan ring, potentially involving the displacement of the chloro group or a metal-catalyzed C-H activation/cyclization, would lead to the formation of the fused bicyclic system. The specific reaction conditions would depend on the nature of the introduced side chain and the desired substitution pattern on the pyrazole ring.
| Starting Material | Key Transformation | Fused Heterocycle |
| This compound | Introduction of a nucleophilic side chain and intramolecular cyclization | Furo[2,3-c]pyrazole |
| This compound | Reaction with a suitable dinucleophile | Furo[2,3-d]pyrimidine |
Role in the Synthesis of Natural Product Analogues
Furan-containing natural products represent a diverse class of bioactive molecules. mdpi.comresearchgate.netresearchgate.netnih.gov The functionalized furan ring of this compound makes it an attractive starting material for the synthesis of analogues of these natural products. By modifying the substituents on the furan ring and elaborating the acetyl group, chemists can generate a library of compounds with potentially enhanced or novel biological activities.
While specific examples of the direct use of this compound in the total synthesis of natural product analogues are not extensively documented in readily available literature, its potential is evident. For instance, many furan-containing natural products possess complex side chains at the 2-position of the furan ring. The acetyl group of this compound provides a convenient handle for the introduction of such side chains through various carbon-carbon bond-forming reactions. The chloro group at the 3-position can be used to modulate the electronic properties of the furan ring or be replaced with other functional groups to mimic the substitution pattern of a target natural product.
| Natural Product Class | Potential Synthetic Application of this compound |
| Furanocembranoids | Elaboration of the acetyl group to form the macrocyclic ring. |
| Furanosesquiterpenes | Introduction of isoprenoid side chains at the 2-position. |
| Furocoumarins | As a building block for the furan moiety in the fused ring system. |
Development of Novel Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The unique combination of functional groups in this compound makes it a valuable substrate for the development of new synthetic methodologies. The presence of a halogenated sp2-carbon and an adjacent carbonyl group offers opportunities for novel carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netorganicreactions.orgchemistry.coachwikipedia.orgnih.govalevelchemistry.co.ukillinois.edu
For example, the chloro substituent on the furan ring can be a site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. chemistry.coach This would allow for the introduction of a wide range of aryl, vinyl, or alkyl groups at the C3 position of the furan ring, a transformation that can be challenging to achieve through other methods. The development of efficient coupling protocols for this substrate would be a significant contribution to furan chemistry.
Furthermore, the acetyl group can direct ortho-lithiation or other C-H activation reactions at the C3 position, which could then be followed by reaction with various electrophiles to introduce new functional groups. The interplay between the directing effect of the acetyl group and the electronic influence of the chloro substituent could lead to novel and selective C-H functionalization methodologies.
| Reaction Type | Potential Application with this compound |
| Suzuki Coupling | Synthesis of 3-arylfuran derivatives. |
| Heck Reaction | Synthesis of 3-vinylfuran (B3031764) derivatives. |
| Nucleophilic Aromatic Substitution | Introduction of various heteroatom nucleophiles at the C3 position. |
| Directed C-H Activation | Functionalization of the C3 position with various electrophiles. |
Conclusion and Future Research Directions
Identification of Research Gaps and Challenges in its Chemical Space
Due to the absence of foundational research, the entire chemical space of 1-(3-Chlorofuran-2-yl)ethanone remains a research gap. The primary challenge is the lack of any established synthetic routes in the peer-reviewed literature, which would be the first step in enabling further study. Without initial characterization and reactivity studies, it is impossible to identify more nuanced research gaps.
Future Avenues in Synthetic Methodology Development and Chemical Transformations
While general methods for the acylation and chlorination of furan (B31954) rings exist, specific methodologies for the regioselective synthesis of this compound have not been reported. Future research could focus on developing a reliable and high-yielding synthesis of this compound. Subsequent work could then explore its reactivity, for instance, the chemical transformations of the acetyl group or substitution reactions on the furan ring. However, without any existing data, these suggestions are speculative.
Emerging Theoretical and Computational Perspectives for Advanced Understanding
No theoretical or computational studies on this compound have been published. Such studies could, in the future, provide insights into its electronic structure, reactivity, and spectroscopic properties. These computational investigations would be a valuable precursor to laboratory research, but they have not yet been undertaken.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(3-Chlorofuran-2-yl)ethanone in a laboratory setting?
- Methodology : Acylation reactions, such as Friedel-Crafts, are commonly used. For example, reacting 3-chlorofuran with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions at 0–5°C. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
- Key Considerations : Monitor reaction progress using TLC and optimize catalyst stoichiometry to avoid over-acylation byproducts.
Q. How can spectroscopic techniques characterize this compound?
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and furan ring C-O-C vibrations at 1200–1300 cm⁻¹. Use KBr pellets or CCl₄/CS₂ solutions for resolution (2–4 cm⁻¹) to minimize solvent interference .
- Mass Spectrometry : Electron ionization (EI-MS) at 70 eV generates a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (e.g., 158.5 for C₆H₅ClO₂). Fragmentation patterns confirm the chlorofuran and acetyl groups .
Q. What are the key physical properties of this compound relevant to experimental handling?
- Boiling Point : Estimated at 493–500 K based on analogs like 1-(3-methylphenyl)ethanone .
- Solubility : Lipophilic (soluble in DCM, THF) but sparingly soluble in water. Use polar aprotic solvents for reactions requiring aqueous conditions.
Advanced Research Questions
Q. How can contradictions in reported spectral data for this compound be resolved?
- Approach : Cross-validate data using high-resolution instruments (e.g., FT-IR with 0.5 cm⁻¹ resolution) and compare with computational predictions (DFT for IR/NMR). For example, discrepancies in carbonyl peak positions may arise from solvent effects or crystal packing in solid-state analyses .
- Case Study : If mass spectra show unexpected fragments, conduct HRMS (High-Resolution MS) to distinguish isotopic patterns (e.g., Cl vs. other halogens) .
Q. What computational approaches predict the reactivity of this compound in novel synthetic pathways?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the acetyl group’s carbonyl carbon is a reactive site for nucleophilic additions .
- Molecular Docking : Screen interactions with biological targets (e.g., enzymes) using software like AutoDock. This is critical for drug discovery applications, as seen in ADMET studies of similar ethanones .
Q. What safety protocols are critical when handling this compound in catalytic studies?
- Hazard Mitigation : Use fume hoods for volatile intermediates, and wear nitrile gloves to prevent dermal exposure. Waste containing chlorinated organics must be stored separately and disposed via licensed facilities .
- Emergency Response : For accidental inhalation, move to fresh air and consult a physician. Provide safety data sheets (SDS) detailing first-aid measures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
